Diisopropyl methylphosphonate

Description

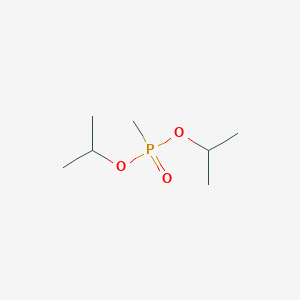

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAFDHWYKSOANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024051 | |

| Record name | Bis(1-methylethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Diisopropyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

121.05 °C @ 10 mm Hg | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.50X10+3 mg/l @ 25 °C, Water solubility = 160 g/L at 25 °C | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.976 | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.28 [mmHg], Vapor pressure = 0.17 mmHg at 25 °C, Vapor pressure= 0.267 kPa at 70 °C, 0.28 mm Hg @ 25 °C | |

| Record name | Diisopropyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1445-75-6 | |

| Record name | Diisopropyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl methylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl methylphosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonic acid, P-methyl-, bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(1-methylethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylethyl) methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56V3OG5DC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Diisopropyl Methylphosphonate (DIMP)

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl methylphosphonate (B1257008) (DIMP) is an organophosphorus compound primarily known as a chemical byproduct in the synthesis of the nerve agent Sarin (GB).[1][2][3] Due to its structural similarity and lower toxicity, it is also utilized as a simulant for G-type nerve agents in the testing and calibration of detection equipment and protective clothing.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for DIMP.

Chemical and Physical Properties

DIMP is a colorless liquid at standard temperature and pressure.[2][5] It is sparingly soluble in water but miscible with organic solvents.[5][6] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇O₃P | [1] |

| Molecular Weight | 180.18 g/mol | [1] |

| Boiling Point | 215 °C (419 °F; 488 K) | [1] |

| Density | 0.976 g/mL | [1] |

| Flash Point | 98 °C (208 °F; 371 K) | [1] |

| Solubility in Water | 0.1% to 8% | [2][5] |

| CAS Number | 1445-75-6 | [1] |

| IUPAC Name | Di(propan-2-yl) methylphosphonate | [1] |

| SMILES | CP(OC(C)C)(OC(C)C)=O | [1] |

| InChI Key | WOAFDHWYKSOANX-UHFFFAOYSA-N | [1] |

Chemical Structure

The chemical structure of diisopropyl methylphosphonate features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methyl group and two isopropoxy groups.

Synthesis

The primary method for the laboratory synthesis of this compound is a modification of the Arbusov reaction.[5] This reaction involves the treatment of triisopropyl phosphite (B83602) with methyl iodide. The mixture is heated, causing an exothermic reaction, and then refluxed. The product is isolated by distillation.[5]

Experimental Protocol: Synthesis via Arbusov Reaction

This protocol is adapted from the method described by Ford-Moore and Perry (1951).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a small portion of methyl iodide.

-

Initiation: Add a small amount of triisopropyl phosphite to the methyl iodide.

-

Exothermic Reaction: Gently heat the mixture until an exothermic reaction begins.

-

Addition of Reactant: Remove the heat source and add the remaining triisopropyl phosphite from the dropping funnel at a rate that maintains a brisk boil. Reapply heat if necessary towards the end of the addition.

-

Reflux: After the addition is complete, heat the mixture under reflux for one hour.

-

Distillation: Replace the reflux condenser with a distillation apparatus. Distill off the isopropyl iodide byproduct at atmospheric pressure (boiling point ~89-90 °C).

-

Purification: Purify the remaining this compound by vacuum distillation.

Analytical Methods

A variety of analytical techniques are available for the detection and quantification of DIMP in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed method.[1][7] Other techniques include ion mobility spectrometry (IMS), particularly for vapor-phase detection.[1]

| Analytical Technique | Sample Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Reference |

| GC-MS | Water | 0.21 µg/mL | 0.62 µg/mL | [1][7] |

| IMS | Air | 0.24 ppbᵥ (1.8 µg/m³) | 0.80 ppbᵥ (6.0 µg/m³) | [1] |

| GC-FPD | Air, Soil, Water | ~0.5 ng | Not specified | |

| Infrared Spectroscopy | Various | Not specified | Not specified | |

| Raman Spectroscopy | Various | Not specified | Not specified |

Experimental Protocol: GC-MS Analysis of DIMP in Water

The following is a general protocol for the analysis of DIMP in a water sample.

-

Sample Preparation:

-

Extraction: Extract a known volume of the water sample with a suitable organic solvent, such as dichloromethane.

-

Drying: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentration: Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject a small aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

Chromatographic Conditions: A typical setup might use a 30 m x 0.25 mm x 0.25 µm capillary column with a TG-5 SilMS stationary phase. The oven temperature program could be, for example, an initial temperature of 60°C, ramped to 110°C.[1][8]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range.

-

-

Data Analysis:

-

Identification: Identify DIMP by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a known DIMP standard.

-

Quantification: Quantify the concentration of DIMP by comparing the peak area to a calibration curve prepared from standards of known concentrations.

-

Biological Activity and Signaling Pathways

There is no evidence to suggest that this compound interacts with specific biological signaling pathways in the manner of a targeted drug molecule. Its toxicity is primarily observed at high doses and manifests as central nervous system effects, including ataxia, lethargy, and in severe cases, coma.[9][10] The precise molecular mechanism of this neurotoxicity is not well understood.[9] DIMP is metabolized in the body to isopropyl methylphosphonic acid (IMPA), which is then excreted in the urine.[9][11] It is unclear whether the toxic effects are caused by the parent compound or its metabolite.[9] DIMP is not considered to be a potent cholinesterase inhibitor like the nerve agent Sarin.[4] Due to the lack of a defined signaling pathway, a corresponding diagram cannot be provided.

References

- 1. mdpi.com [mdpi.com]

- 2. Sarin - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound dimp: Topics by Science.gov [science.gov]

- 7. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Toxicologic evaluation of this compound and dicyclopentadiene in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Physical and chemical properties of DIMP

An In-depth Technical Guide to the Physical and Chemical Properties of Diisopropyl Methylphosphonate (B1257008) (DIMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl methylphosphonate (DIMP) is an organophosphorus compound with significant relevance in defense and environmental science. It is primarily known as a chemical by-product from the manufacturing of the nerve agent Sarin (GB), and due to its structural similarity and lower toxicity, it is widely used as a simulant for Sarin in various research and development activities.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the core physical and chemical properties of DIMP, detailed experimental protocols for their determination, and a visualization of its metabolic pathway. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identity

-

Chemical Name: this compound[1]

-

Synonyms: DIMP, Diisopropyl methanephosphonate, Phosphonic acid, methyl-, bis-(1-methylethyl) ester[1][2]

-

Chemical Structure:

Physical Properties

DIMP is a colorless liquid at room temperature.[1][4][9] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Physical State | Colorless liquid | [1][2] |

| Melting Point | 25 °C | [8][10] |

| Boiling Point | 121.05 °C @ 10 mm Hg; 50-51 °C @ 1 mm Hg; 215 °C (estimated) | [1][8][11] |

| Density | 0.976 g/cm³ | [1][8] |

| Vapor Pressure | 0.28 mmHg @ 25 °C | [1] |

| Solubility in Water | 1,500 mg/L @ 25 °C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 1.03 | [1] |

| Refractive Index | 1.4100 | [8][10] |

| Surface Tension | 28.8 dynes/cm | [1] |

Chemical Properties

Stability and Reactivity

DIMP is a stable compound but can undergo hydrolysis, although this process is extremely slow under neutral conditions.[1][12] The hydrolytic half-life at pH 7 and 25 °C is estimated to be 663,000 years.[1] It is sensitive to moisture and can be reactive with strong bases and oxidizing agents.[8][13]

Hydrolysis

The hydrolysis of DIMP is significantly slow in neutral aqueous solutions.[12][14] The reaction proceeds via the cleavage of the ester bonds, leading to the formation of isopropyl methylphosphonic acid (IMPA) and subsequently methylphosphonic acid (MPA).[12][14] The rate of hydrolysis is influenced by temperature and pH.

Thermal Decomposition

At elevated temperatures, DIMP undergoes thermal decomposition. The major early decomposition products include propene, methylphosphonic acid, and isopropanol.[15][16] Studies have shown that the decomposition of DIMP can be accelerated in the presence of metal oxides like alumina.[17][18]

Experimental Protocols

Synthesis of this compound (Arbusov Rearrangement)

A common method for the laboratory synthesis of DIMP is a modification of the Arbusov rearrangement.[19]

Objective: To synthesize this compound from triisopropyl phosphite (B83602) and methyl iodide.

Materials:

-

Triisopropyl phosphite

-

Methyl iodide

-

Reflux condenser

-

Vigreux column

-

Distillation apparatus

-

Heating mantle

Procedure:

-

A small portion of methyl iodide is added to an equivalent molar amount of triisopropyl phosphite.

-

The mixture is gently heated to initiate an exothermic reaction.

-

Once the reaction begins, the heat source is removed, and the remaining triisopropyl phosphite is added at a rate that maintains a brisk boil.

-

After the addition is complete, the mixture is heated under reflux for one hour.

-

The apparatus is then set up for distillation using a Vigreux column, and the isopropyl iodide byproduct is distilled off at atmospheric pressure (boiling point ~85-95 °C).

-

The remaining product, this compound, is then distilled under reduced pressure.

Determination of Purity and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a standard method for the analysis and purity determination of DIMP.[2]

Objective: To qualitatively and quantitatively analyze DIMP using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., Rxi-5Sil MS)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of DIMP in a suitable solvent such as methanol (B129727) or acetone.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by the helium gas through the capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern for DIMP, allowing for its identification. Characteristic m/z peaks for DIMP include 97, 123, 79, 139, and 165.[7] The retention time from the chromatogram can also be used for identification. Quantification can be achieved by comparing the peak area to that of a known standard.

Biological Interactions and Metabolism

DIMP is readily absorbed following oral administration and is distributed throughout the body.[2] It is metabolized in mammals, with the primary metabolites being isopropyl methylphosphonic acid (IMPA) and methylphosphonic acid (MPA), which are primarily excreted in the urine.[1]

Metabolic Pathway of DIMP

The following diagram illustrates the metabolic breakdown of DIMP in mammals.

Caption: Metabolic pathway of DIMP to IMPA and MPA, followed by excretion.

Use as a Sarin Surrogate

DIMP is frequently used as a surrogate for the chemical warfare agent Sarin (GB) in research and testing.[7][15][16] This is due to their structural similarities, particularly the presence of the methylphosphonate group and isopropyl ester linkages.[20] However, DIMP has a significantly lower toxicity than Sarin, making it a safer alternative for laboratory studies.[7]

Structural Comparison of DIMP and Sarin

The diagram below highlights the structural relationship between DIMP and Sarin.

Caption: Structural comparison of DIMP and Sarin.

Safety and Handling

While significantly less toxic than Sarin, DIMP is still a hazardous chemical and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[2] Animal studies have indicated potential effects on the blood and nervous systems at high levels of exposure.[4][21]

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[13]

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[13]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound (DIMP). The tabulated data, experimental protocols, and diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is crucial for the safe handling, effective utilization, and accurate analysis of DIMP in various scientific applications.

References

- 1. This compound | C7H17O3P | CID 3073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (DIMP) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. library.search.gonzaga.edu [library.search.gonzaga.edu]

- 7. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1445-75-6 [chemicalbook.com]

- 9. This compound (DIMP) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 10. Page loading... [guidechem.com]

- 11. ez.restek.com [ez.restek.com]

- 12. tandfonline.com [tandfonline.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [2203.08035] High-Temperature Decomposition of this compound (DIMP) on Alumina: Mechanistic Predictions from Ab Initio Molecular Dynamics [arxiv.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

- 21. PUBLIC HEALTH STATEMENT - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products of Diisopropyl Methylphosphonate (DIMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl methylphosphonate (B1257008) (DIMP), a structural analog and common surrogate for the nerve agent Sarin, is a compound of significant interest in environmental science and defense research. Understanding its degradation pathways and the resulting products is crucial for developing effective decontamination strategies, assessing environmental fate, and ensuring public safety. This technical guide provides a comprehensive overview of the degradation of DIMP, detailing its primary degradation products, the mechanisms of degradation including hydrolysis and biodegradation, and the analytical methodologies for their detection and quantification. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the study of organophosphorus compounds.

Introduction

Diisopropyl methylphosphonate (C₇H₁₇O₃P), commonly known as DIMP, is an organophosphorus compound that is structurally similar to the G-series nerve agents, particularly Sarin. Due to its lower toxicity, it is frequently used as a simulant in research and for the calibration of detection equipment. The degradation of DIMP in the environment is a slow process, leading to the formation of more persistent and polar compounds. This guide outlines the key degradation products and the primary pathways through which DIMP is transformed.

Primary Degradation Products

The degradation of DIMP primarily proceeds through the cleavage of its ester bonds. The main degradation products are:

-

Isopropyl Methylphosphonic Acid (IMPA): This is the principal and initial degradation product formed by the hydrolysis of one of the isopropyl ester linkages.[1]

-

Methylphosphonic Acid (MPA): Further degradation of IMPA can lead to the formation of MPA through the cleavage of the remaining isopropyl ester group.[2]

Under certain conditions, such as high-temperature thermal decomposition, other products like propene and isopropanol can also be formed.[3]

Degradation Pathways

The degradation of DIMP can occur through several mechanisms, with hydrolysis and biodegradation being the most environmentally relevant.

Hydrolysis

Hydrolysis is the primary abiotic degradation pathway for DIMP in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of DIMP is generally slow.

-

Base-Catalyzed Hydrolysis: The rate of hydrolysis is significantly accelerated under basic conditions.

The degradation follows a sequential pathway where DIMP is first hydrolyzed to IMPA, which can then be further hydrolyzed to MPA.

References

Isopropyl Methylphosphonic Acid (IMPA): An In-depth Technical Guide on its Role as a Metabolite of Diisopropyl Methylphosphonate (DIMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl methylphosphonic acid (IMPA) is a key metabolite of Diisopropyl methylphosphonate (B1257008) (DIMP), an organophosphorus compound relevant in both environmental monitoring and as a potential indicator of exposure to certain chemical warfare agents. This technical guide provides a comprehensive overview of the metabolic transformation of DIMP to IMPA, detailing the enzymatic processes, analytical methodologies for its detection, and its toxicological significance. The information is presented to support researchers, scientists, and drug development professionals in understanding the biochemistry and analytical chemistry of this important metabolite.

Introduction

Diisopropyl methylphosphonate (DIMP) is an organophosphorus compound that has been used as a surrogate for chemical warfare agents in research and is also a byproduct in the synthesis of sarin (B92409) nerve agent.[1] Its metabolism in biological systems is of significant interest for toxicological and monitoring purposes. The primary and most significant metabolic pathway for DIMP is its hydrolysis to Isopropyl methylphosphonic acid (IMPA).[2] This conversion is a critical step in the detoxification and elimination of DIMP from the body. Understanding the formation of IMPA, its detection, and its biological effects is crucial for assessing exposure to DIMP and related compounds.

Biotransformation of DIMP to IMPA

The conversion of DIMP to IMPA is a rapid metabolic process that occurs in various animal species.[2] Once absorbed, DIMP is distributed to tissues such as the liver where it undergoes enzymatic hydrolysis.[3]

Enzymatic Hydrolysis

The primary enzymatic mechanism responsible for the hydrolysis of DIMP to IMPA is mediated by a class of enzymes known as carboxylesterases (CES) .[4][5] These enzymes are abundant in the liver and play a crucial role in the metabolism of a wide range of xenobiotics containing ester bonds.[6]

Specifically, human carboxylesterase 1 (hCES1) is strongly implicated as the key enzyme in the hydrolysis of compounds with a similar structure to DIMP, characterized by a small alcohol group and a larger acyl group.[7][8] While direct studies on DIMP hydrolysis by specific CES isozymes are limited, the broad substrate specificity of hCES1 makes it the most likely catalyst for this biotransformation in humans.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for IMPA analysis, but it requires a derivatization step to make the non-volatile IMPA amenable to gas chromatography.

Table 3: Representative GC-MS Protocol for IMPA Analysis

| Parameter | Specification |

| Derivatization Agent | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a TBDMS derivative. |

| GC Column | DB-5ms or similar non-polar capillary column. |

| Carrier Gas | Helium. |

| Injection Mode | Splitless. |

| Temperature Program | Ramped temperature program (e.g., 60°C to 280°C). |

| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) mass spectrometer. |

| Ionization Mode | Electron Ionization (EI). |

| Detection Mode | Selected Ion Monitoring (SIM) or full scan. |

Toxicological Significance of IMPA

IMPA is generally considered to be significantly less toxic than its parent compound, DIMP, and much less toxic than the nerve agent sarin, which also metabolizes to IMPA. T[7]he hydrolysis of DIMP to IMPA is a detoxification pathway.

Acute Toxicity

Studies on aquatic organisms have been conducted to determine the acute toxicity of IMPA.

Table 4: Acute Toxicity of IMPA in Aquatic Species

| Species | Endpoint | Value (mg/L) | Reference |

| Golden Shiner (eggs) | LC50 (72h) | 66.6 | |

| Channel Catfish (eggs) | LC50 (168h) | 167.5 | |

| Golden Shiner (fry) | LC50 (96h) | 93.9 | |

| Channel Catfish (fry) | LC50 (96h) | 144.1 |

Experimental Protocol for Acute Fish Toxicity (based on OECD 203)

The acute toxicity of a chemical to fish is typically determined using a standardized protocol, such as the OECD Test Guideline 203.

[12][13]1. Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout, Fathead Minnow) is selected. 2. Exposure: Fish are exposed to a range of concentrations of the test substance (IMPA) in water for a 96-hour period. A control group with no test substance is also maintained. 3. Conditions: The test is conducted under controlled conditions of temperature, light, and water quality. 4. Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours. 5. Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated for each observation time point using statistical methods.

dot

Conclusion

Isopropyl methylphosphonic acid (IMPA) is the primary metabolite of this compound (DIMP), formed through enzymatic hydrolysis predominantly by carboxylesterases in the liver. This biotransformation represents a key detoxification pathway. The detection of IMPA in biological fluids serves as a reliable biomarker for DIMP exposure. Standardized and validated analytical methods, primarily LC-MS and GC-MS, are crucial for accurate quantification. Toxicological data indicate that IMPA has a significantly lower acute toxicity profile compared to its parent compound. This technical guide provides a foundational understanding of the metabolic fate and analytical considerations of IMPA, which is essential for professionals in toxicology, environmental science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of substrate hydrolysis and inhibition by mipafox of paraoxon-preinhibited hen brain esterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human carboxylesterase 1A plays a predominant role in the hydrolytic activation of remdesivir in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How can species differences affect DMPK outcomes? [synapse.patsnap.com]

- 13. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and transport of Diisopropyl methylphosphonate

An In-depth Technical Guide to the Environmental Fate and Transport of Diisopropyl Methylphosphonate (B1257008) (DIMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl methylphosphonate (DIMP) is an organophosphorus compound primarily known as a chemical by-product from the manufacturing process of the nerve agent Sarin (GB)[1][2]. While not a nerve agent itself, its presence in the environment, particularly at historical production sites like the Rocky Mountain Arsenal, has necessitated a thorough understanding of its environmental persistence, mobility, and degradation pathways[1][3][4]. This technical guide provides a comprehensive overview of the environmental fate and transport of DIMP, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its environmental pathways and associated experimental workflows.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota, as well as its susceptibility to various degradation processes. The key physicochemical properties of DIMP are summarized in Table 1.

Table 1: Physicochemical Properties of this compound (DIMP)

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇O₃P | [5] |

| Molar Mass | 180.18 g/mol | [5] |

| Physical State | Colorless liquid | [1][3] |

| Density | 0.976 g/cm³ | [5][6] |

| Water Solubility | 1,500 mg/L at 25°C (Some sources report up to 8% or 1-2 g/L) | [3][6][7] |

| Vapor Pressure | 0.000475 mmHg at 25°C | [6] |

| Octanol-Water Partition Coefficient (log Kow) | 1.03 | [1][6] |

| Soil Adsorption Coefficient (Koc) | 87 (estimated) | [1][6] |

The low vapor pressure of DIMP suggests it is not likely to be a significant atmospheric contaminant through volatilization from soil or water[4]. Its moderate water solubility and low octanol-water partition coefficient indicate a preference for the aqueous phase over fatty tissues, suggesting a low potential for bioaccumulation[1][6]. The estimated soil adsorption coefficient (Koc) of 87 suggests that DIMP has high mobility in soil[1][6].

Environmental Fate and Transport

DIMP is a relatively persistent compound in the environment, primarily due to its slow rates of hydrolysis and biodegradation[3][4]. Its fate is governed by a combination of transport and transformation processes in the atmosphere, water, and soil.

Atmospheric Fate

Due to its low volatility, significant concentrations of DIMP in the atmosphere are unlikely[4]. However, if it does enter the vapor phase, its fate is primarily governed by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is about 5 hours, indicating relatively rapid degradation in the air[1]. DIMP does not absorb light at wavelengths greater than 290 nm, so direct photolysis is not an important degradation pathway[1].

Aquatic Fate

Once in an aquatic environment, DIMP is exceptionally stable.

-

Hydrolysis: The hydrolysis of DIMP is an extremely slow process. Extrapolations from studies at elevated temperatures indicate a hydrolytic half-life of approximately 663,000 years at pH 7 and 25°C[1]. In groundwater at 10°C, the estimated half-life is around 500 years[8]. The primary hydrolysis products are isopropyl methylphosphonic acid (IMPA) and methylphosphonic acid (MPA)[8][9].

-

Photolysis: Direct and indirect photolysis in water are not significant degradation pathways for DIMP[1][4].

-

Biodegradation: Biodegradation of DIMP in aquatic systems is generally considered to be ineffective[2]. No significant biodegradation was observed when DIMP was incubated in natural water for 12 weeks[6].

-

Volatilization: Given its low vapor pressure, volatilization from water is not a significant removal mechanism[10].

Terrestrial Fate

In the soil compartment, DIMP's fate is primarily controlled by its high mobility and slow biodegradation.

-

Mobility and Sorption: With an estimated Koc value of 87, DIMP is expected to have high mobility in soil and is not strongly adsorbed to soil particles[1][6]. This high mobility means it can readily leach through the soil profile and potentially contaminate groundwater, a key concern at sites like the Rocky Mountain Arsenal[3][4][11].

-

Biodegradation: Biodegradation in soil occurs very slowly[10]. The rate-limiting step is the enzymatic hydrolysis of DIMP to isopropyl methylphosphonic acid (IMPA)[6]. Estimated half-lives are approximately 1 year in acclimated soil and 3 years in unacclimated soil at 25°C[1][6]. Biodegradation is temperature-dependent, with no significant activity observed at 10°C[1][6].

Bioconcentration and Bioaccumulation

DIMP has a low potential for bioconcentration in aquatic organisms, which is consistent with its low log Kow value[1][6]. An estimated bioconcentration factor (BCF) of 1.2 suggests that it is unlikely to accumulate in aquatic life[6]. Experimental studies with bluegill sunfish have confirmed that DIMP does not bioconcentrate in fish[1][6]. While plants can take up DIMP from contaminated soil or water, it is rapidly metabolized by animals that may consume these plants, making bioaccumulation up the food chain unlikely[3][4][11].

Table 2: Environmental Fate Data of this compound (DIMP)

| Process | Compartment | Half-Life/Parameter Value | Reference |

| Vapor-Phase Reaction with OH Radicals | Atmosphere | ~5 hours (estimated) | [1] |

| Hydrolysis | Water (pH 7, 25°C) | 663,000 years (extrapolated) | [1] |

| Hydrolysis | Groundwater (10°C) | 500 years (estimated) | [8] |

| Biodegradation | Acclimated Soil (25°C) | ~1 year (estimated) | [1][6] |

| Biodegradation | Unacclimated Soil (25°C) | ~3 years (estimated) | [1][6] |

| Bioconcentration Factor (BCF) | Aquatic Organisms | 1.2 (estimated) | [6] |

Visualizations of Pathways and Workflows

Caption: Environmental fate and transport pathways of DIMP.

Caption: Experimental workflow for DIMP hydrolysis study.

Caption: Experimental workflow for DIMP soil biodegradation study.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the environmental fate of DIMP, based on standard international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of DIMP in aqueous solutions at different pH values and to estimate the environmental hydrolysis half-life.

Methodology:

-

Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. The concentration of DIMP in these solutions should be less than half its water solubility.

-

Test Conditions: Conduct the experiment in the dark to prevent photolysis, using sterile glassware to inhibit biodegradation. The study is performed at elevated temperatures (e.g., 70, 80, 90, and 98°C) to accelerate the reaction to a measurable rate[8].

-

Procedure:

-

Aliquots of the DIMP-fortified buffer solutions are sealed in sterile ampules or vials.

-

The vessels are incubated in constant-temperature baths.

-

At specified time intervals, replicate vessels are removed, and the reaction is quenched (e.g., by cooling).

-

The concentration of the remaining DIMP is determined using a suitable analytical method, such as gas chromatography with a flame photometric detector (GC-FPD)[12]. The formation of hydrolysis products (IMPA, MPA) can also be monitored[8].

-

-

Data Analysis:

-

The hydrolysis is assumed to follow pseudo-first-order kinetics. The rate constant (k) for each temperature and pH is determined from the slope of a plot of the natural logarithm of the DIMP concentration versus time.

-

The Arrhenius equation is used to extrapolate the rate constants from the elevated temperatures to environmentally relevant temperatures (e.g., 10-25°C)[8].

-

The hydrolysis half-life (t½) is calculated using the formula: t½ = 0.693 / k.

-

Soil Biodegradation (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of DIMP degradation in soil under aerobic conditions.

Methodology:

-

Test Substance: Use radiolabeled DIMP, typically ¹⁴C-labeled, to facilitate tracking of the parent compound and its degradation products, including mineralization to ¹⁴CO₂[1][6].

-

Soil: Use fresh soil samples with known characteristics (texture, pH, organic carbon content, microbial biomass). The soil may be used as is ("unacclimated") or pre-exposed to DIMP to develop a microbial population capable of degrading it ("acclimated")[1][6].

-

Procedure:

-

Treat the soil with the ¹⁴C-DIMP solution and adjust the moisture content to an appropriate level (e.g., 40-60% of maximum water holding capacity).

-

Incubate the treated soil in flow-through or dynamic biometer flasks in the dark at a constant temperature (e.g., 25°C)[1][6].

-

Pass a stream of CO₂-free, humidified air through the flasks. The effluent air is bubbled through an alkaline solution (e.g., NaOH or KOH) to trap any evolved ¹⁴CO₂.

-

At various time intervals, sacrifice replicate flasks. The CO₂ traps are analyzed for radioactivity using liquid scintillation counting.

-

The soil is extracted with an appropriate solvent (e.g., methylene (B1212753) chloride)[12]. The extracts are analyzed by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the parent DIMP and its degradation products[12].

-

-

Data Analysis: The degradation rate and half-life are calculated from the disappearance of the parent compound over time, assuming first-order kinetics. The extent of mineralization is determined from the cumulative amount of ¹⁴CO₂ evolved.

Soil Sorption Coefficient (Koc) (Adapted from OECD 106 - Batch Equilibrium)

Objective: To determine the extent of DIMP adsorption to different soil types to calculate the soil adsorption coefficient (Kd) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

Methodology:

-

Principle: A mass of soil is equilibrated with a volume of aqueous DIMP solution of a known initial concentration. After equilibration, the concentrations of DIMP in the solution and, if necessary, in the soil are measured.

-

Materials: A range of soil types with varying organic carbon content, pH, and texture should be used.

-

Procedure:

-

A preliminary test is run to determine the appropriate soil-to-solution ratio, equilibration time, and DIMP concentrations.

-

For the main study, soil samples are mixed with a DIMP solution (typically in 0.01 M CaCl₂ to maintain a constant ionic strength) in centrifuge tubes.

-

The tubes are agitated on a shaker in a constant temperature room for the predetermined equilibration time.

-

After shaking, the solid and liquid phases are separated by centrifugation.

-

The concentration of DIMP in the supernatant is measured using an appropriate analytical technique (e.g., GC or HPLC).

-

-

Data Analysis:

-

The amount of DIMP adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

The adsorption coefficient (Kd) is calculated as the ratio of the concentration of DIMP in the soil to the concentration in the water at equilibrium.

-

The Koc is then calculated by normalizing Kd for the organic carbon content (foc) of the soil: Koc = (Kd / foc) * 100.

-

Octanol-Water Partition Coefficient (Kow) (Adapted from OECD 107 - Shake Flask)

Objective: To determine the partition coefficient of DIMP between n-octanol and water, a key indicator of its lipophilicity and potential for bioaccumulation.

Methodology:

-

Principle: DIMP is dissolved in one of the two immiscible phases (n-octanol or water), and the system is shaken until equilibrium is reached. The concentration of DIMP in both phases is then measured.

-

Procedure:

-

n-octanol and water are mutually saturated before the experiment by shaking them together for 24 hours and then allowing them to separate.

-

A stock solution of DIMP is prepared in either the n-octanol or water phase.

-

The DIMP solution and the other phase are combined in a vessel (e.g., a centrifuge tube) at a specific volume ratio, chosen based on the expected Kow.

-

The vessel is shaken at a constant temperature until equilibrium is achieved.

-

The two phases are separated, typically by centrifugation.

-

The concentration of DIMP in each phase is determined. It is crucial to analyze both phases to ensure a mass balance.

-

-

Data Analysis:

-

The partition coefficient (Kow) is calculated as the ratio of the equilibrium concentration of DIMP in the n-octanol phase to its equilibrium concentration in the aqueous phase.

-

The result is typically expressed as its base-10 logarithm (log Kow). For DIMP, multiple determinations should yield a log Kow value around 1.03[1][6].

-

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. food.ec.europa.eu [food.ec.europa.eu]

- 8. OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines | Blue Frog Scientific [bluefrogscientific.com]

- 9. EPA guidelines on environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Natural Occurrence and Environmental Background of Diisopropyl Methylphosphonate (DIMP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, environmental background, and analytical methodologies related to Diisopropyl methylphosphonate (B1257008) (DIMP). DIMP is a synthetic organophosphorus compound primarily known as a byproduct of the manufacturing process of the nerve agent Sarin (GB).[1][2][3] This document summarizes key data on its environmental presence, details experimental protocols for its detection, and visualizes relevant workflows.

Natural Occurrence and Anthropogenic Sources

Diisopropyl methylphosphonate (DIMP) is not known to occur naturally in the environment.[1][3][4][5] Its presence is exclusively the result of human activity, specifically as a chemical byproduct in the synthesis of Sarin.[1][3][5] The primary site of DIMP contamination in the United States is the Rocky Mountain Arsenal (RMA) near Denver, Colorado, where Sarin was produced from 1953 to 1957.[1][2][3][4] DIMP was also generated during the subsequent detoxification of Sarin stockpiles.[2][6][7]

The manufacturing process of Sarin can result in DIMP formation when two equivalents of isopropyl alcohol react with methylphosphonyl difluoride instead of one.[5] It can constitute approximately 2-3% of the crude Sarin product.[6][8] Due to international treaties banning the production and stockpiling of chemical weapons, large-scale production of Sarin and, consequently, DIMP is no longer active in the United States.[1][2][4]

Environmental Fate and Transport

DIMP is a colorless liquid that is persistent in the environment, particularly in soil and water, where it can remain for years.[2][4][7] It has a low volatility, meaning it does not readily evaporate into the atmosphere.[4][7][8] Key aspects of its environmental fate include:

-

Soil: DIMP can be introduced to the soil through the disposal of manufacturing waste.[9] It is mobile in soil and can be transported by the flow of irrigation water.[2][4][7][10]

-

Water: The primary route of environmental contamination is through the release of DIMP into surface and groundwater.[1][2][4] At the Rocky Mountain Arsenal, the disposal of DIMP-containing wastes into unlined ponds led to significant groundwater contamination.[9][11]

-

Biota: Plants can absorb DIMP from contaminated soil and water, leading to its accumulation in plant tissues.[2][4][7][10] This presents a potential pathway for DIMP to enter the food chain.[2][4][7][10] However, when ingested by animals, DIMP is rapidly metabolized to isopropyl methylphosphonic acid (IMPA), making its bioaccumulation up the food chain less likely.[2][7][10]

Environmental Background Concentrations

The environmental background concentrations of DIMP are essentially zero due to its artificial origin. Detectable levels are typically associated with specific contamination sites like the Rocky Mountain Arsenal. The following tables summarize reported concentrations of DIMP in various environmental media at and near the RMA.

Table 1: DIMP Concentrations in Groundwater at/near the Rocky Mountain Arsenal

| Year(s) | Location | Concentration Range | Reference(s) |

| 1974 | Groundwater at RMA | 0.5 ppb to 44,000 ppb | [2] |

| 1995 | Groundwater at RMA | < 0.110 ppb to 965 ppb | [2][10] |

| 1996 | Groundwater north/northwest of RMA | Detected in a 19.4 km² area | [12] |

| 1997 | Off-post groundwater near RMA | < 0.2 µg/L to 1,500 µg/L | [12] |

| 1997 | Downstream of off-post treatment system | Highest level of 660 µg/L | [12] |

Table 2: DIMP Concentrations in Soil at the Rocky Mountain Arsenal

| Year(s) | Location | Concentration Range | Reference(s) |

| 1989 | Soil samples at RMA | Approximately 50 ppb to 240 ppb | [2][10] |

| 1991 | Surface soil at RMA | < 0.114 mg/kg to 11 mg/kg | [12] |

| 1995 | On-post surface soil | < 0.342 mg/kg (analytical reporting limit) | [12] |

Table 3: DIMP Concentrations in Surface Water near the Rocky Mountain Arsenal

| Year(s) | Location | Concentration Range | Reference(s) |

| 1997 | Off-post surface water near RMA | < 0.2 µg/L to 7.7 µg/L | [12] |

Experimental Protocols for DIMP Detection

The detection and quantification of DIMP in environmental samples typically involve chromatographic techniques coupled with sensitive detectors. The following provides a generalized workflow and specific examples of methodologies cited in the literature.

The analysis of DIMP in environmental matrices generally follows these steps: sample collection, extraction, cleanup, and instrumental analysis.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound (DIMP) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 3. This compound | C7H17O3P | CID 3073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (DIMP) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. PUBLIC HEALTH STATEMENT - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. home.army.mil [home.army.mil]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Digital-transport model study of Diisopropylmethylphosphonate (DIMP) ground-water contamination at the Rocky Mountain Arsenal, Colorado [pubs.usgs.gov]

- 12. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Diisopropyl Methylphosphonate (DIMP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diisopropyl Methylphosphonate (B1257008) (DIMP), a significant organophosphorus compound. It details its chemical properties, synthesis, metabolic fate, and analytical methodologies, serving as a crucial resource for professionals in research and development. DIMP, also known as diisopropyl methanephosphonate, is recognized as a chemical byproduct in the manufacturing of the nerve agent Sarin (GB) and is also utilized as a simulant for chemical warfare agents in research and calibration of detection equipment.[1][2][3][4][5]

Core Chemical and Physical Properties

Diisopropyl methylphosphonate is a colorless liquid at standard temperature and pressure.[1][6] Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C7H17O3P | [1][2][7][8] |

| Molecular Weight | 180.18 g/mol | [1][7] |

| Molar Mass | 180.184 g·mol−1 | [2] |

| Density | 0.976 g/mL | [2] |

| Boiling Point | 215 °C (419 °F; 488 K) | [2] |

| Flash Point | 98 °C (208 °F; 371 K) | [2] |

| CAS Number | 1445-75-6 | [1][7] |

Experimental Protocols

This section outlines key experimental procedures related to the synthesis and analysis of this compound.

Synthesis of this compound via the Arbusov Rearrangement

A common and effective method for the preparation of this compound is a modification of the Arbusov rearrangement.[9] This reaction involves the treatment of triisopropyl phosphite (B83602) with methyl iodide.[9][10]

Materials and Equipment:

-

Triisopropyl phosphite (free from diisopropyl hydrogen phosphite)[9]

-

Methyl iodide

-

Round-bottom flask

-

Reflux condenser

-

Vigreux column (50-75 cm)

-

Distillation apparatus

-

Heating mantle or free flame with gauze

Procedure:

-

A small quantity of methyl iodide is introduced into a flask containing a portion of the triisopropyl phosphite.[9]

-

The mixture is gently heated until an exothermic reaction commences. The heat source is then removed.[9]

-

The remaining triisopropyl phosphite is added at a rate that maintains a brisk boiling of the mixture. External heating may be reapplied towards the end of the addition if necessary.[9]

-

Once the addition is complete, the mixture is boiled under reflux for one hour.[9]

-

Following reflux, the apparatus is set up for distillation using a Vigreux column. The bulk of the isopropyl iodide byproduct is distilled off at a temperature of 85–95°C under atmospheric pressure.[9]

-

The remaining product is then distilled under reduced pressure to yield pure this compound.

Metabolism and Biological Fate

Upon entering a biological system, this compound is rapidly absorbed and metabolized.[1][11] The primary metabolic pathway involves the hydrolysis of one of the isopropyl ester linkages, leading to the formation of isopropyl methylphosphonic acid (IMPA).[1][6][11] Further metabolism can result in the formation of methylphosphonic acid (MPA).[1] These metabolites are primarily excreted through urine.[1][11] The metabolic conversion to IMPA is a saturable process, particularly at high doses.[11]

Analytical Methodologies

A variety of analytical techniques are available for the detection and quantification of this compound and its metabolites in both biological and environmental samples.[12]

For Biological Samples (Plasma, Urine, Feces):

-

Sample Preparation: Samples are typically treated with cold acetonitrile (B52724) to precipitate proteins, followed by centrifugation. Fecal samples may first be homogenized with distilled water.[12]

-

Chromatographic Separation: The resulting supernatant is fractionated using reverse-phase high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[12]

-

Detection and Identification: Gas chromatography (GC) coupled with mass spectrometry (MS) and proton nuclear magnetic resonance (NMR) are used for the definitive identification of the separated fractions.[12]

For Environmental Samples (Air, Soil, Water):

-

Gas Chromatography (GC): This is a primary method for analysis, often coupled with detectors such as a flame ionization detector (FID), flame photometric detector (FPD), or mass spectrometry (MS).[12]

-

Ion Mobility Spectrometry (IMS): A sensitive technique used for the trace detection of DIMP in air samples.[4][13]

-

Spectroscopy: Infrared and Raman spectroscopy can also be employed for the determination of DIMP.[12][14]

The selection of the analytical method depends on the sample matrix, the required detection limits, and the purpose of the analysis, whether for environmental monitoring or forensic investigation.[12][13]

References

- 1. This compound | C7H17O3P | CID 3073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sarin - Wikipedia [en.wikipedia.org]

- 4. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Diisopropyl methanephosphonate [webbook.nist.gov]

- 8. CAS 1445-75-6: this compound | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Solubility of Diisopropyl Methylphosphonate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of diisopropyl methylphosphonate (B1257008) (DIMP), a compound of significant interest due to its use as a chemical warfare agent simulant and its presence as a byproduct in the synthesis of the nerve agent Sarin.[1][2] Understanding the solubility of DIMP is critical for environmental fate modeling, toxicological studies, and the development of detection and decontamination technologies.

Quantitative Solubility Data

The aqueous solubility of diisopropyl methylphosphonate has been reported in various sources, with some discrepancies in the exact values. These variations may be attributable to differences in experimental methodologies and conditions. A summary of the available quantitative data is presented below.

| Solubility Value | Temperature (°C) | Method | Reference |

| 160 g/L | 25 | Not Specified | [1] |

| 1.5 g/L (1.50 x 10³ mg/L) | 25 | Not Specified | [1] |

| 1-2 g/L | 25 | Not Specified | [3] |

| >11 g/L | >80 | Inferred from hydrolysis studies | [3] |

| 1 g/L (0.1%) | Not Specified | Not Specified | [4] |

| Miscible | Not Specified | Not Specified | [5][6] |

Hydrolysis and Metabolism in Aqueous Environments

This compound undergoes slow hydrolysis in aqueous solutions to form isopropyl methylphosphonic acid (IMPA) and subsequently methylphosphonic acid (MPA).[1][2] The rate of hydrolysis is highly dependent on temperature. At 10°C, the estimated half-life of DIMP in groundwater is approximately 500 years, indicating its high persistence in cold aqueous environments.[7] However, at elevated temperatures, the hydrolysis rate increases significantly. For instance, the half-life at 80°C is 26 days.[1] In biological systems, DIMP is metabolized to IMPA and MPA, which are then primarily excreted in the urine.[1]

Experimental Protocols: Determination of Aqueous Solubility

While specific experimental details for all cited DIMP solubility studies are not exhaustively documented in the available literature, a generalized protocol based on the widely accepted OECD Guideline 105 (Water Solubility) and the ASTM E1148 standard, specifically the shake-flask method, is provided below.[1][5] This method is suitable for substances with solubilities above 10⁻² g/L.[8]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating a surplus of the test substance with a known volume of water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents

-

Shaking apparatus with a constant temperature bath or a constant temperature room.

-

Analytical balance.

-

Glass flasks with stoppers.

-

Centrifuge (if necessary for phase separation).

-

Analytical instrumentation appropriate for the quantification of DIMP, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9]

-

This compound (of known purity).

-

Reagent water (e.g., Type I).

Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.[5]

-

Sample Preparation: An excess amount of this compound is added to a series of flasks containing a known volume of water. The excess is necessary to ensure that a saturated solution is formed.

-

Equilibration: The flasks are sealed and agitated in the shaking apparatus at a constant temperature (e.g., 25°C) for a predetermined period. The equilibration time is typically 24 to 48 hours, but may be longer, and should be sufficient to reach a steady state.[2]

-

Phase Separation: After equilibration, the flasks are allowed to stand to allow for the separation of undissolved DIMP. If necessary, centrifugation is used to separate the aqueous phase from any suspended solid or liquid particles.

-

Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of DIMP in the sample is then determined using a validated analytical method.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples are taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical pathways for the hydrolysis and metabolism of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. enamine.net [enamine.net]

- 3. filab.fr [filab.fr]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. oecd.org [oecd.org]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition of Gaseous Diisopropyl Methylphosphonate (DIMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of gaseous diisopropyl methylphosphonate (B1257008) (DIMP), a commonly used surrogate for chemical warfare agents. The information presented herein is curated from a range of experimental and theoretical studies to offer a detailed understanding of the decomposition pathways, kinetics, and experimental methodologies.

Core Concepts of DIMP Thermal Decomposition

The thermal decomposition of gaseous DIMP is a complex process involving multiple competing reaction pathways. The primary decomposition routes are unimolecular, proceeding through six-membered ring transition states. The decomposition is significantly influenced by the surrounding atmosphere, with the reaction rate being notably faster in the presence of air and water vapor compared to an inert atmosphere like nitrogen.[1][2] The major products observed across various experimental conditions include propene, isopropanol (B130326), isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA).[3]

Quantitative Decomposition Data

The following tables summarize the key quantitative data reported in the literature for the thermal decomposition of gaseous DIMP.

Table 2.1: Kinetic Parameters for DIMP Thermal Decomposition

| Condition | Temperature Range | Rate Constant (k) / Arrhenius Parameters | Reaction Order | Reference |

| In Air | 200-350 °C (473-623 K) | k(T) [s⁻¹] = 107.4±2.5 ⋅ exp(-21.4±6.6 [kcal/mol]/RT) | First-Order | [1] |

| In Nitrogen | 200-350 °C (473-623 K) | Significantly slower than in air | - | [1][2] |

| High Temperature Pyrolysis (Shock Tube) | 1400-1800 K | - | - |

Table 2.2: Major Decomposition Products of Gaseous DIMP

| Product | Chemical Formula | Molar Mass ( g/mol ) | Experimental Observations |

| Propene | C₃H₆ | 42.08 | Observed in most pyrolysis studies. |

| Isopropanol | C₃H₈O | 60.10 | Identified as an early decomposition product. |

| Isopropyl Methylphosphonate (IMP) | C₄H₁₁O₃P | 138.10 | A key intermediate in the two-step decomposition pathway. |

| Methylphosphonic Acid (MPA) | CH₅O₃P | 96.02 | A final decomposition product. |

| Methyl(oxo)phosphoniumolate (MOPO) | CH₃O₂P | 78.00 | A product of a competing decomposition pathway. |

Note: Quantitative yields and branching ratios for these products are not consistently reported across the literature and are dependent on specific experimental conditions such as temperature, residence time, and the presence of catalysts.

Decomposition Pathways and Mechanisms

The thermal decomposition of gaseous DIMP primarily proceeds through two competing pathways, both involving intramolecular hydrogen transfer via a six-membered ring transition state.

Pathway 1: Two-Step Decomposition

This is considered the major decomposition route.

-

Step 1: DIMP undergoes an intramolecular hydrogen transfer from one of the isopropyl groups to the phosphoryl oxygen. This results in the formation of isopropyl methylphosphonate (IMP) and the elimination of a propene molecule.

-

Step 2: The intermediate, IMP, further decomposes through two competing channels:

-

Elimination of another propene molecule to yield methylphosphonic acid (MPA).

-

Formation of isopropanol and the reactive intermediate methyl(oxo)phosphoniumolate (MOPO).

-

Pathway 2: Concerted Decomposition

In this alternative pathway, a hydrogen atom from an isopropyl group is transferred to the oxygen of the other isopropyl group, leading to the simultaneous formation of MOPO, propene, and isopropanol.

References

Methodological & Application

Application Note: High-Sensitivity Analysis of Diisopropyl Methylphosphonate (DIMP) using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisopropyl methylphosphonate (B1257008) (DIMP) is an organophosphorus compound that serves as a chemical warfare agent (CWA) simulant, particularly for G-series nerve agents like Sarin and Soman. Its structural and physicochemical similarities to these highly toxic agents, combined with its significantly lower toxicity, make it an ideal surrogate for developing and validating analytical methods for CWA detection.[1] Accurate and sensitive detection of DIMP is crucial for environmental monitoring, forensic analysis, and in the development of decontamination procedures and protective equipment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the robust identification and quantification of DIMP at trace levels.[1] This application note provides a detailed protocol for the analysis of DIMP using GC-MS, summarizes key quantitative data, and discusses the advantages of this methodology.

Advantages of GC-MS for DIMP Analysis

GC-MS offers several key advantages for the analysis of DIMP and other organophosphorus compounds:

-

High Sensitivity and Low Detection Limits: GC-MS is capable of detecting DIMP at very low concentrations, often in the nanogram to picogram range, which is critical for trace-level analysis in various matrices.

-

Excellent Selectivity and Specificity: The combination of chromatographic separation by the gas chromatograph and mass analysis by the mass spectrometer provides a high degree of certainty in the identification of DIMP, even in complex sample matrices. The resulting mass spectrum serves as a molecular fingerprint, minimizing the likelihood of false positives.

-

Quantitative Accuracy: When coupled with appropriate calibration standards, GC-MS provides accurate and precise quantification of DIMP over a wide dynamic range.

-

Robust and Well-Established Technique: GC-MS is a mature and reliable analytical technique with a large body of established methods and extensive spectral libraries for compound identification.

While other techniques like Ion Mobility Spectrometry (IMS) are valuable for rapid, on-site screening of DIMP, GC-MS is considered a "gold standard" confirmatory method due to its superior selectivity and structural elucidation capabilities.[2]

Challenges in DIMP Analysis

The analysis of DIMP, particularly in complex environmental or biological samples, can present certain challenges:

-

Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization and detection of DIMP in the mass spectrometer, leading to signal suppression or enhancement and affecting quantitative accuracy.[3][4][5][6]

-

Sample Preparation: Efficient extraction of DIMP from various matrices (e.g., soil, water, biological fluids) is crucial for accurate analysis. The chosen sample preparation method should minimize the loss of the analyte and reduce interfering matrix components.

Careful method development, including the use of appropriate sample cleanup procedures and internal standards, can effectively mitigate these challenges.

Experimental Protocol

This protocol provides a general framework for the analysis of DIMP by GC-MS. Optimization of specific parameters may be required depending on the instrumentation and the sample matrix.

Sample Preparation (General Procedure)

The following is a general liquid sample preparation protocol. For solid or complex matrices, more extensive extraction and clean-up procedures may be necessary.

-

Standard Solution Preparation: Prepare a stock solution of DIMP in a suitable volatile solvent such as methanol (B129727) or dichloromethane. Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1.5 to 150 µg/mL).[1]

-

Sample Dilution: Dilute the unknown sample with the same solvent used for the calibration standards to bring the DIMP concentration within the calibration range.

-

Internal Standard Spiking (Recommended): To improve quantitative accuracy and correct for variations in sample injection and matrix effects, spike all standards and samples with a known concentration of an appropriate internal standard (e.g., a deuterated analog of DIMP or a structurally similar organophosphorus compound not present in the sample).

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring to a GC vial.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for DIMP analysis.